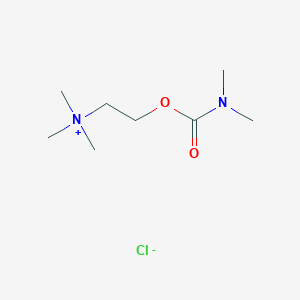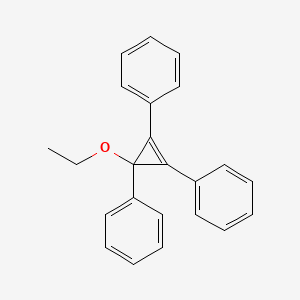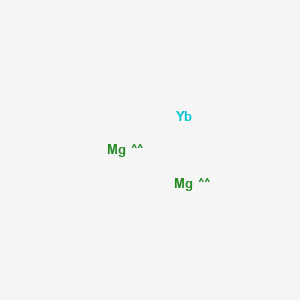
Magnesium--ytterbium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium–ytterbium (2/1) is an intermetallic compound composed of magnesium and ytterbium in a 2:1 atomic ratioThe compound crystallizes in a hexagonal structure and exhibits interesting thermodynamic and mechanical properties .
准备方法
Synthetic Routes and Reaction Conditions: Magnesium–ytterbium (2/1) can be synthesized through various methods, including direct reaction of magnesium and ytterbium metals at high temperatures. The reaction typically involves heating the metals in a controlled atmosphere to prevent oxidation. The phase diagram for the magnesium-ytterbium system indicates that the compound forms at specific compositions and temperatures .
Industrial Production Methods: Industrial production of magnesium–ytterbium (2/1) involves similar high-temperature synthesis methods. The metals are melted together in a furnace under an inert atmosphere to prevent contamination. The molten mixture is then cooled to form the desired intermetallic compound. This process can be scaled up for large-scale production .
化学反应分析
Types of Reactions: Magnesium–ytterbium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions: Common reagents used in reactions with magnesium–ytterbium (2/1) include oxygen, halogens, and acids. The reactions are typically carried out under controlled conditions to ensure the desired products are formed. For example, oxidation reactions may be conducted in an oxygen-rich environment at elevated temperatures .
Major Products Formed: The major products formed from reactions involving magnesium–ytterbium (2/1) depend on the specific reagents and conditions used. Oxidation reactions typically produce magnesium oxide and ytterbium oxide, while substitution reactions can yield various magnesium and ytterbium compounds .
科学研究应用
Magnesium–ytterbium (2/1) has several scientific research applications due to its unique properties. In materials science, it is studied for its potential use in lightweight, high-strength alloys. The compound’s mechanical properties make it suitable for applications in aerospace and automotive industries .
In chemistry, magnesium–ytterbium (2/1) is used as a catalyst in various reactions. Its ability to facilitate certain chemical transformations makes it valuable in synthetic chemistry and industrial processes .
In biology and medicine, the compound’s biocompatibility and potential therapeutic properties are being explored. Research is ongoing to determine its effectiveness in medical implants and drug delivery systems .
作用机制
The mechanism by which magnesium–ytterbium (2/1) exerts its effects is related to its electronic structure and bonding characteristics. The compound interacts with various molecular targets and pathways, influencing chemical reactions and material properties. For example, its catalytic activity is attributed to its ability to stabilize transition states and lower activation energies in chemical reactions .
相似化合物的比较
Similar Compounds: Similar compounds to magnesium–ytterbium (2/1) include other intermetallic compounds such as magnesium-zinc (MgZn2) and magnesium-aluminum (MgAl2). These compounds share similar structural and chemical properties but differ in their specific applications and performance characteristics .
Uniqueness: Magnesium–ytterbium (2/1) is unique due to its specific combination of magnesium and ytterbium, which imparts distinct properties not found in other intermetallic compounds. Its high strength-to-weight ratio, excellent thermal stability, and catalytic activity make it a valuable material for various applications .
属性
CAS 编号 |
12032-59-6 |
|---|---|
分子式 |
Mg2Yb |
分子量 |
221.66 g/mol |
InChI |
InChI=1S/2Mg.Yb |
InChI 键 |
XUDKJFWBFMAPFC-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[Mg].[Yb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


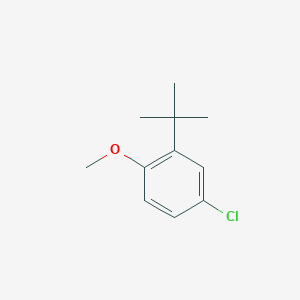
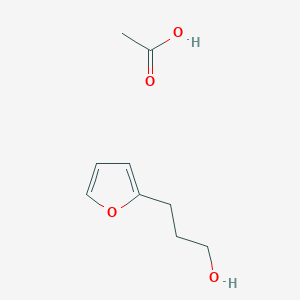
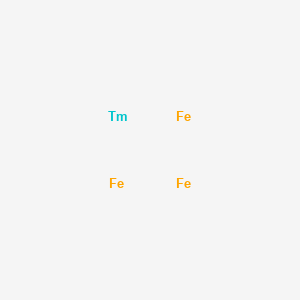
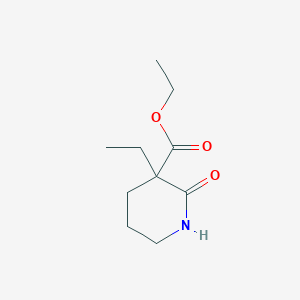
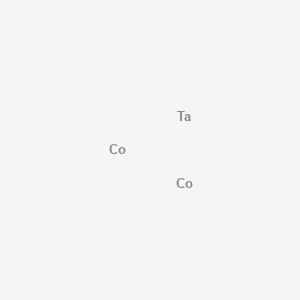

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
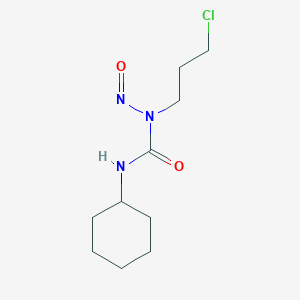
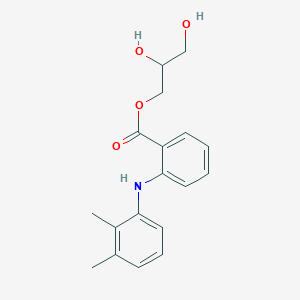
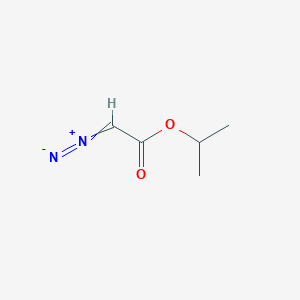

![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
